2-Chloro-N-cyclopropyl-5-nitrothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-cyclopropyl-5-nitrothiophene-3-carboxamide is a chemical compound with the molecular formula C₈H₇ClN₂O₃S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chloro group, a cyclopropyl group, and a nitro group attached to the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-cyclopropyl-5-nitrothiophene-3-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of Substituents: The chloro, cyclopropyl, and nitro groups are introduced through specific reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Methods such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-cyclopropyl-5-nitrothiophene-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon).
Major Products Formed
Substitution: Formation of N-substituted derivatives.
Reduction: Formation of 2-Chloro-N-cyclopropyl-5-aminothiophene-3-carboxamide.
Scientific Research Applications
2-Chloro-N-cyclopropyl-5-nitrothiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors and light-emitting diodes.
Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-Chloro-N-cyclopropyl-5-nitrothiophene-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anti-inflammatory effects. The chloro and cyclopropyl groups may enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitrothiophene-3-carboxamide: Lacks the cyclopropyl group.
N-Cyclopropyl-5-nitrothiophene-3-carboxamide: Lacks the chloro group.
2-Chloro-N-cyclopropyl-3-thiophenecarboxamide: Lacks the nitro group.
Uniqueness
2-Chloro-N-cyclopropyl-5-nitrothiophene-3-carboxamide is unique due to the combination of its substituents, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-5-nitrothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O3S/c9-7-5(3-6(15-7)11(13)14)8(12)10-4-1-2-4/h3-4H,1-2H2,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZSKQJVIGYBQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(SC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.